S-acetyl-PEG6-Tos

Overview

Description

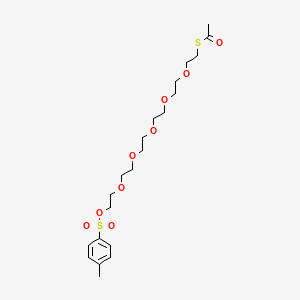

“S-acetyl-PEG6-Tos” is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular weight is 494.6 g/mol and the molecular formula is C21H34O9S2 .

Synthesis Analysis

“S-acetyl-PEG6-Tos” is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular structure of “S-acetyl-PEG6-Tos” includes a PEG Molecular Weight of 494.6 g/mol, a Functional Group of Sulfur acetyl/Tosyl, and a Molecular Formula of C21H34O9S2 .Chemical Reactions Analysis

“S-acetyl-PEG6-Tos” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

“S-acetyl-PEG6-Tos” has a PEG Molecular Weight of 494.6 g/mol, a Functional Group of Sulfur acetyl/Tosyl, and a Molecular Formula of C21H34O9S2 .Scientific Research Applications

Drug Delivery Systems

Drug Carrier Fabrication : S-acetyl-PEG6-Tos derivatives are used to create drug carriers. For instance, acetylated PEG chains can form spherical nanoparticles in water, which are excellent for drug delivery. Such nanoparticles show high drug loading content and enhanced anticancer efficacy, indicating their potential in clinical applications (Pang et al., 2017).

PEGylation in Biomedicine : PEGylation, the process of attaching PEG to biological molecules, is used extensively in pharmaceuticals. This includes improving the pharmacokinetics and stability of peptides and proteins, shielding antigenic sites, and altering biodistribution (Roberts et al., 2002).

Biochemical Applications

Protein Modification : In biochemistry, S-acetyl-PEG6-Tos derivatives are used for modifying proteins, such as in the synthesis of PEG-crosslinked chitosans. These modifications are important for creating biocompatible materials suitable for medical use (Pozzo et al., 2000).

Biological Therapeutics : The PEGylation of biological molecules can improve their therapeutic potential by enhancing solubility, reducing immunogenicity, and prolonging residence in the body (Veronese & Pasut, 2005).

Nanotechnology and Material Science

Antifouling Coatings : S-acetyl-PEG6-Tos derivatives are used in creating antifouling coatings, especially on silicon surfaces, enhancing biocompatibility and reducing protein adsorption (Flavel et al., 2013).

Photodynamic Therapy Enhancement : PEG-functionalized graphene oxide, for instance, shows promise in improving cancer cell destruction in photodynamic therapy. This highlights the potential of S-acetyl-PEG6-Tos derivatives in multifunctional cancer therapies (Tian et al., 2011).

Mechanism of Action

Target of Action

S-acetyl-PEG6-Tos is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of S-acetyl-PEG6-Tos, therefore, are the E3 ubiquitin ligase and the specific target protein that the PROTAC is designed to degrade .

Mode of Action

S-acetyl-PEG6-Tos, as a part of a PROTAC molecule, facilitates the interaction between the E3 ubiquitin ligase and the target protein . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows PROTACs to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily involved in the action of S-acetyl-PEG6-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, S-acetyl-PEG6-Tos enables the selective degradation of these proteins, thereby influencing the biochemical pathways in which these proteins play a role .

Result of Action

The primary result of the action of S-acetyl-PEG6-Tos is the degradation of the target protein . By facilitating the interaction between the E3 ubiquitin ligase and the target protein, S-acetyl-PEG6-Tos enables the selective degradation of the target protein . This can lead to changes in cellular processes and pathways in which the target protein is involved .

Future Directions

properties

IUPAC Name |

S-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O9S2/c1-19-3-5-21(6-4-19)32(23,24)30-16-15-28-12-11-26-8-7-25-9-10-27-13-14-29-17-18-31-20(2)22/h3-6H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKKYTBDWPWJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-acetyl-PEG6-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)

![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)